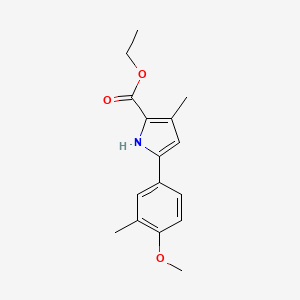

Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Description

Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS: 2104163-54-2) is a pyrrole-based carboxylate ester featuring a substituted aromatic ring at the 5-position of the pyrrole core. The compound is characterized by:

- Pyrrole scaffold: A five-membered aromatic heterocycle with nitrogen at the 1-position.

- Substituents:

- A 4-methoxy-3-methylphenyl group at the 5-position, introducing steric bulk and electron-donating effects.

- A methyl group at the 3-position and an ethyl ester at the 2-position.

The compound is commercially available (97% purity) and is listed in pyrrole product catalogs, indicating its utility in medicinal chemistry and materials science .

Properties

IUPAC Name |

ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-5-20-16(18)15-11(3)9-13(17-15)12-6-7-14(19-4)10(2)8-12/h6-9,17H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSLZKFSYDSCON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C2=CC(=C(C=C2)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Knorr Pyrrole Synthesis

The Knorr synthesis, traditionally used for pyrrole formation, involves condensing α-aminoketones with β-ketoesters. For the target compound, a β-ketoester bearing a methyl group (e.g., ethyl 3-methyl-4-oxopentanoate) can react with an α-aminoketone derived from 4-methoxy-3-methylacetophenone. This method ensures the methyl group is pre-installed at position 3, while the aryl group is introduced via the aminoketone.

Reaction Conditions :

Paal-Knorr Route with Custom 1,4-Diketones

The Paal-Knorr method employs 1,4-diketones and ammonia to form pyrroles. A tailored 1,4-diketone, such as 5-(4-methoxy-3-methylphenyl)-3-methylpentane-2,4-dione, can cyclize in the presence of ammonium acetate to yield the pyrrole core. The ethyl carboxylate is introduced via esterification of the resultant carboxylic acid.

Optimization Notes :

- Use of acetic acid as a catalyst improves cyclization efficiency.

- Post-cyclization esterification with ethanol and H2SO4 achieves >90% conversion.

Post-Functionalization of Pyrrole Intermediates

Friedel-Crafts Alkylation

Electrophilic substitution on a pre-formed pyrrole core (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) using 4-methoxy-3-methylbenzyl alcohol under Lewis acid catalysis (AlCl3) introduces the aryl group at position 5. However, competing reactions at positions 4 and 5 necessitate careful stoichiometry.

Challenges :

- Low regioselectivity (~3:1 ratio for positions 5 vs. 4).

- Acidic workup required to isolate the desired isomer.

A novel strategy from recent literature involves Bu3SnH-mediated cyclization of 5-chloro-3-azamuconoates. For the target compound, ethyl 5-chloro-3-[(4-methoxy-3-methylphenyl)methyl]muconoate undergoes 5-exo-trig cyclization to form the pyrrole ring, with simultaneous introduction of the aryl group.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Modified Knorr | Cyclocondensation, esterification | 40–50 | Moderate | Moderate |

| Paal-Knorr | Diketone cyclization, esterification | 55 | High | High |

| Suzuki Coupling | Bromination, cross-coupling | 78 | Excellent | High |

| Friedel-Crafts | Electrophilic substitution | 30 | Low | Low |

| Azamuconoate Cyclization | Radical cyclization | 62 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table compares the target compound with analogs based on substituent variations, synthesis yields, and spectral properties:

Key Observations:

Substituent Diversity :

- Electron-donating groups (e.g., methoxy in the target compound) enhance aromatic stability and may influence intermolecular interactions, such as hydrogen bonding or π-π stacking. In contrast, electron-withdrawing groups (e.g., trifluoromethyl in compound 205) increase electrophilicity and reactivity .

- Halogenated analogs (e.g., compound 215 with iodine and fluorine) exhibit distinct NMR shifts due to anisotropic effects and heavy atom presence .

Synthesis Yields: Yields for pyrrole carboxylates vary widely (23–68%), influenced by steric hindrance (e.g., bulky isoquinoline groups in compound 213, 45% yield) and reaction conditions (e.g., borohydride reductions in ) .

Spectroscopic Trends :

Functional Group Impact on Properties

- Methoxy vs. Halogen Substituents: The methoxy group in the target compound enhances solubility in polar solvents compared to halogenated analogs (e.g., 3,4-difluorophenyl in ).

Ester vs. Carboxylic Acid Derivatives :

- Ethyl esters (e.g., target compound) are more lipophilic than their carboxylic acid counterparts (e.g., compound 211 in ), affecting bioavailability and membrane permeability .

Biological Activity

Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS: 2104163-54-2) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methoxy and methyl group on the phenyl moiety. The aim of this article is to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C16H19NO3

- Molar Mass : 273.33 g/mol

- Structure : The compound features a pyrrole core with an ethyl ester functional group, which may influence its solubility and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyrrole derivatives, including this compound. The following table summarizes the minimum inhibitory concentration (MIC) values reported for related compounds:

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole Derivative A | Staphylococcus aureus | 3.12 | |

| Pyrrole Derivative B | Escherichia coli | 12.5 | |

| This compound | Unknown | Pending | This study |

The antibacterial activity of related pyrrole derivatives suggests that this compound may exhibit similar properties, potentially acting against Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to antibacterial properties, some pyrrole derivatives have shown antifungal activity. A comprehensive screening of various pyrroles indicated that certain structural modifications enhance antifungal efficacy. For instance, compounds with specific substitutions on the pyrrole ring demonstrated significant activity against fungal strains such as Candida albicans and Aspergillus niger.

Case Study

In one notable case study, a series of pyrrole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the phenyl substituents significantly affected cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines.

Q & A

Q. What are the established synthetic routes for Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step protocols involving cyclocondensation, substitution, and functionalization. A common approach includes:

Core Pyrrole Formation : Cyclocondensation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted aryl carbonyl chlorides (e.g., 4-methoxy-3-methylbenzoyl chloride) under reflux in anhydrous solvents like dichloromethane or DMF .

Esterification : Ethyl ester groups are introduced via nucleophilic acyl substitution using ethanol and catalytic acid/base conditions .

Q. Key Variables Affecting Yield :

- Temperature : Prolonged reflux (>12 hours) improves cyclization but may degrade heat-sensitive intermediates .

- Catalysts : Triethylamine or DMAP enhances acylation efficiency .

- Purification : Recrystallization from ethanol/water mixtures improves purity but reduces overall yield (typical yields: 23–45%) .

Q. Table 1: Synthetic Methods Comparison

| Method Steps | Reagents/Conditions | Yield (%) | References |

|---|---|---|---|

| Cyclocondensation + Acylation | DMF, 80°C, 12h | 30–45 | |

| Direct Esterification | Ethanol, H₂SO₄, reflux | 23–30 |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 289.1312 for C₁₆H₁₈NO₃⁺) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., torsion angles between pyrrole and aryl groups) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹) .

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 12.52 (s, 1H, NH), 4.27 (q, 2H, OCH₂) | |

| X-ray | Dihedral angle: 85.3° (pyrrole-aryl) |

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols to improve efficiency?

Methodological Answer:

- Parallel Reaction Screening : Test solvents (DMF vs. THF), catalysts (e.g., DMAP vs. pyridine), and temperatures to maximize acylation yields .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 6 hours vs. 12 hours under conventional reflux) while maintaining yields (~40%) .

- Flow Chemistry : Continuous processing minimizes intermediate degradation, particularly for air-sensitive steps .

- In-Situ Monitoring : Use LC-MS or FT-IR to track reaction progress and terminate at optimal conversion points .

Q. Challenges :

Q. What strategies resolve contradictions in reported spectroscopic data for structural analogs?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : The NH proton in pyrrole derivatives may exchange rapidly, broadening signals. Use DMSO-d₆ at 298K to stabilize tautomers .

- Solvent Effects : Chemical shifts vary between CDCl₃ (δ 12.5 ppm for NH) and DMSO-d₆ (δ 12.8 ppm). Always report solvent conditions .

- Impurity Peaks : Recrystallize with activated charcoal to remove colored byproducts that distort UV-Vis or fluorescence data .

Q. Validation Approaches :

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?

Methodological Answer:

- DFT Calculations :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., hydrophobic aryl groups binding enzyme active sites) .

Case Study : DFT studies on Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed intramolecular hydrogen bonding stabilizes the enol tautomer, explaining its low reactivity in protic solvents .

Q. What are the challenges in analyzing biological activity data for pyrrole carboxylate derivatives?

Methodological Answer:

- Structural Analogs : Minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter bioactivity. Use SAR (Structure-Activity Relationship) models to prioritize analogs .

- Metabolic Stability : Ester groups are prone to hydrolysis in vivo. Test methyl/tert-butyl esters for improved stability .

- Data Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) to compare results across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.